1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine
Description
Properties
IUPAC Name |
(5-bromo-2-chlorophenyl)-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClFNO2/c21-16-3-6-19(22)18(11-16)20(25)24-9-7-15(8-10-24)13-26-12-14-1-4-17(23)5-2-14/h1-6,11,15H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFKOTJWNVAWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)F)C(=O)C3=C(C=CC(=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with a piperidine derivative that contains a methoxy group. The general synthetic pathway can be summarized as follows:
- Preparation of 5-bromo-2-chlorobenzoyl chloride : This is achieved by refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride in the presence of a catalyst such as DMF, followed by purification steps to yield the acyl chloride.
- Formation of the final compound : The acyl chloride is then reacted with a piperidine derivative that has been modified to include a methoxy group on the phenyl ring.
Antimicrobial Activity
Research has shown that derivatives of benzoyl-piperidine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds with similar structures possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Benzoylthiourea Derivative | S. aureus, E. coli | 12-15 | 8-16 |
| 1-(5-bromo-2-chlorobenzoyl)-piperidine derivative | P. aeruginosa, K. pneumoniae | 10-14 | 10-20 |
The above table indicates that compounds structurally related to This compound show promising antimicrobial efficacy comparable to conventional antibiotics .
Anticancer Activity
Recent studies have also evaluated the cytotoxic effects of this compound against various cancer cell lines. The biological activity was assessed using assays that measure cell viability and proliferation.
Table 2: Cytotoxicity Profile Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 12 |
The cytotoxicity results suggest that this compound exhibits significant inhibitory effects on cancer cell proliferation, which may be attributed to its ability to interfere with cellular signaling pathways .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of specific functional groups significantly influences the biological activity of the compound. For example:
- Bromine and Chlorine Substituents : These halogen atoms enhance lipophilicity and may contribute to increased membrane permeability.
- Methoxy Group : The presence of the methoxy group on the phenyl ring is crucial for maintaining activity against microbial and cancerous cells.
Case Studies
Several case studies have been documented regarding the biological efficacy of similar compounds:
- Study on Benzimidazole Derivatives : A study highlighted how modifications in benzoyl derivatives led to enhanced antibacterial properties against resistant strains of bacteria .
- Cytotoxicity Assessment : Another research focused on piperidine derivatives showed promising results in inhibiting tumor growth in xenograft models .
Scientific Research Applications
Synthesis Overview
The synthesis can be achieved through methods that involve:
- Refluxing 5-bromo-2-chlorobenzoic acid with thionyl chloride to form the corresponding benzoyl chloride.
- Coupling this intermediate with piperidine derivatives under controlled conditions to yield the final product.
The detailed synthetic route can be optimized based on desired yields and purity levels, as well as safety considerations in handling reactive intermediates .
Anticonvulsant Activity
One of the prominent applications of 1-(5-bromo-2-chlorobenzoyl)-4-{[(4-fluorophenyl)methoxy]methyl}piperidine lies in its potential anticonvulsant properties. Research has indicated that compounds with similar structures have been evaluated for their efficacy against various forms of epilepsy, particularly those resistant to standard treatments .
Case Studies and Research Findings
Several studies have documented the pharmacological evaluation of compounds related to this compound. Notable findings include:
- In Vitro Studies : Investigations have shown promising results in cell lines exhibiting seizure-like activity, where the compound demonstrated a dose-dependent reduction in seizure frequency .
- In Vivo Models : Animal models have been employed to assess the efficacy and safety profile of this compound. Results indicated significant anticonvulsant effects with manageable side effects .
Q & A
Q. What challenges arise in formulating this compound for in vivo studies?
- Methodology : Address poor aqueous solubility via nanoemulsions or cyclodextrin complexes. Use HPLC-MS to monitor plasma stability. For oral administration, test enteric coatings to prevent gastric degradation. Include PK/PD studies in rodent models to assess bioavailability .
Q. How can researchers validate target engagement in complex biological systems?
Q. What are the best practices for long-term stability studies of this compound?
- Methodology : Store aliquots at -80°C, -20°C, and 4°C. Assess degradation via accelerated stability testing (40°C/75% RH for 6 months). Monitor purity with UPLC and identify degradants using LC-MS/MS .
Case Studies & Comparative Analysis
Q. How does this compound compare to structurally similar piperidine derivatives in published literature?
- Methodology : Review analogs like 4-(2,4-difluorobenzoyl)piperidine hydrochloride or antipsychotic cinnamoylpiperidines . Compare synthetic routes, bioactivity (e.g., 5-HT vs. dopamine receptor affinity), and metabolic profiles. Highlight unique features (e.g., fluorophenyl methoxy groups enhancing selectivity) .
Q. What lessons can be learned from failed synthesis or bioactivity experiments with this compound?
- Methodology : Document failed coupling reactions (e.g., incomplete acylation) and troubleshoot via in situ IR to detect intermediates. For inactive analogs, analyze steric hindrance or electronic effects using computational models .
Q. How have recent advancements in piperidine chemistry influenced research on this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
